[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine
Description
[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine is a secondary amine featuring a 4-bromophenyl ethyl group and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) substituent. This compound’s structural framework is reminiscent of pharmacologically active amines, such as opioid analogs and antimicrobial agents .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(oxan-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11(13-2-4-14(15)5-3-13)16-10-12-6-8-17-9-7-12/h2-5,11-12,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVYYBCDYZXEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon–carbon bonds due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
(a) 1-(4-Bromophenyl)-4-morpholinobutan-1-amine (Compound 17, )
- Structure : Features a morpholine (tetrahydro-1,4-oxazine) group linked via a butan chain to the 4-bromophenylamine core.
- Key Differences : The extended alkyl chain and morpholine substituent contrast with the shorter ethyl linkage and oxan-4-ylmethyl group in the target compound. Morpholine’s electron-rich nitrogen may alter hydrogen-bonding capacity compared to the oxygen in oxan-4-yl .
- Synthesis : Prepared via hydroamination of 1-(4-bromophenyl)but-3-en-1-amine with morpholine at 60°C for 48 hours, yielding an 18:1 ratio of 1,4- to 1,3-diamine products .
(b) 1-(4-Bromophenyl)ethylamine ()
- Structure : Secondary amine with a methyl group instead of oxan-4-ylmethyl.
- Physicochemical Properties : Reduced steric bulk and polarity compared to the target compound. The methyl group may lower solubility but increase lipophilicity (logP ~2.5 estimated).
- Biological Relevance : Methyl-substituted amines are common in bioactive molecules, but the absence of an oxygen heterocycle may reduce metabolic stability .
(c) 1-(4-Bromophenyl)ethylamine ()
- Structure : Contains a methoxyethyl group, introducing an ether linkage.
- However, linear ethers are more susceptible to oxidative metabolism than cyclic ethers like oxan-4-yl .
(a) Brorphine ()
- Structure : A synthetic opioid with a 4-bromophenyl group and piperidine core.
- Activity : High μ-opioid receptor affinity due to the 4-bromophenyl motif. The target compound’s oxan-4-yl group may confer distinct receptor interaction profiles compared to Brorphine’s piperidine .
(b) 4-(4-Bromophenyl)-thiazol-2-amine Derivatives ()
Crystallographic and Conformational Analysis
- 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid (): Structural Insights: Exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilizing crystal packing. The dihedral angle between the 4-bromophenyl and oxoamine groups (24.8°–77.1°) suggests conformational flexibility, a trait shared with the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | logP (Est.) | Synthetic Method | Biological Activity |
|---|---|---|---|---|---|
| [Target Compound] | C₁₄H₁₉BrNO | Oxan-4-ylmethyl, 4-Bromophenyl | ~3.0 | Hydroamination (hypothesized) | Under investigation |
| 1-(4-Bromophenyl)-4-morpholinobutan-1-amine | C₁₄H₂₁BrN₂O | Morpholine, Butan chain | ~2.8 | Hydroamination at 60°C | Not reported |
| 1-(4-Bromophenyl)ethylamine | C₉H₁₂BrN | Methyl | ~2.5 | Alkylation of primary amine | Potential CNS activity |
Table 2: Hydrogen Bonding in Crystal Structures
Biological Activity
[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine is a synthetic organic compound that has garnered attention for its potential biological activities. With the molecular formula C14H20BrNO and a molecular weight of 298.22 g/mol, this compound features a unique combination of functional groups that may confer distinct reactivity and biological effects. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound consists of a bromophenyl group attached to an ethyl chain, which is further linked to an oxan-4-yl methylamine moiety. The presence of the bromine atom is significant as it influences the compound's electronic properties and interactions with biological targets.
Structural Formula
The mechanism of action for this compound involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-yl group may form hydrogen bonds with polar residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as inhibition or activation of specific pathways.
Potential Targets
- Receptors : May act as a ligand for various receptors.
- Enzymes : Potential inhibition or activation of enzymatic activity.
Biological Activity
Research indicates that this compound exhibits diverse biological activities, including:
Antimicrobial Activity
Studies have shown that compounds similar in structure to this compound possess antibacterial properties. For instance, derivatives with similar functional groups have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown significant inhibitory activity against these enzymes, suggesting that this compound may also exhibit such properties .
Anticancer Properties
The biological significance of related compounds has been studied in cancer research, where they have been evaluated for their ability to inhibit tumor growth and proliferation. The unique structural features of this compound may contribute to its potential anticancer activity .
Study 1: Antibacterial Screening
A recent study investigated the antibacterial properties of synthesized compounds related to this compound. The results indicated that several derivatives exhibited strong inhibitory effects against specific bacterial strains, achieving IC50 values significantly lower than standard drugs .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory effects of compounds similar to this compound. The findings revealed that certain derivatives acted as potent inhibitors of AChE and urease, with IC50 values indicating strong efficacy compared to known inhibitors .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 2.14±0.003 |
| Compound B | Urease | 0.63±0.001 |
| Compound C | Urease | 6.28±0.003 |
Comparison with Similar Compounds
Comparative studies highlight how this compound differs from structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(4-Chlorophenyl)ethyl][(oxan-4-yl)methyl]amine | Chlorine instead of Bromine | Moderate Antimicrobial |
| [(4-Fluorophenyl)ethyl][(oxan-4-yl)methyl]amine | Fluorine instead of Bromine | Low Anticancer Activity |
| [(4-Methylphenyl)ethyl][(oxan-4-yl)methyl]amine | Methyl instead of Bromine | Variable Enzyme Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
